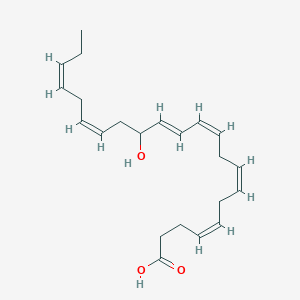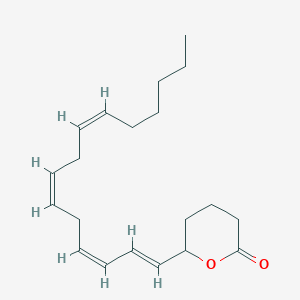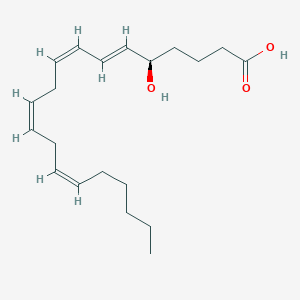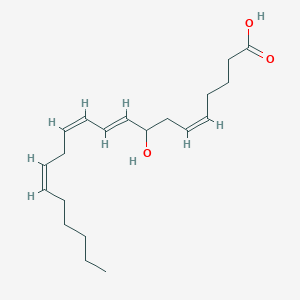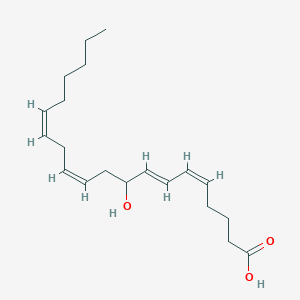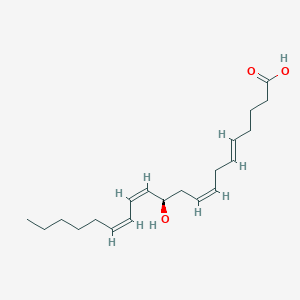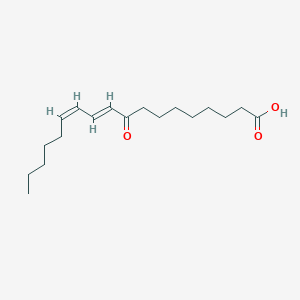
9-OxoODE
Overview
Description
9-OxoODE, also known as 9-KODE or (10E,12Z)9-oxoode, belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .
Synthesis Analysis
9-OxoODE results from the oxidation of the allylic hydroxyl of either 9(S)- or 9®-HODE . Rabbit reticulocyte plasma and mitochondrial membranes contain both 9- and 13-oxoODEs, representing about 2% of the total linoleate residues in the membranes . Most of these oxidized linoleate residues are esterified to membrane lipids .Molecular Structure Analysis
The molecular formula of 9-OxoODE is C18H30O3 . The average mass is 294.429 Da and the monoisotopic mass is 294.219482 Da . The ChemSpider ID is 21467275 .Physical And Chemical Properties Analysis
9-OxoODE has a density of 1.0±0.1 g/cm3, a boiling point of 449.2±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . Its enthalpy of vaporization is 77.6±6.0 kJ/mol and its flash point is 239.6±20.5 °C . The index of refraction is 1.484 and the molar refractivity is 87.2±0.3 cm3 .Mechanism of Action
Target of Action
9-OxoODE, also known as 9-KODE, is a metabolite of the essential fatty acid, linoleic acid . It directly activates peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .
Mode of Action
9-OxoODE results from the oxidation of the allylic hydroxyl of either 9(S)- or 9®-HODE . It interacts with its primary target, PPARγ, by binding to it as a ligand . This interaction triggers a series of changes in the cell, leading to the activation of various metabolic pathways .
Biochemical Pathways
The activation of PPARγ by 9-OxoODE influences several biochemical pathways. These include pathways related to lipid metabolism, glucose homeostasis, and inflammation . The exact downstream effects of these pathway activations can vary depending on the specific cellular context .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 9-OxoODE is limited. It is known that 9-oxoode is a product of the oxidation of linoleic acid metabolites . It is found in rabbit reticulocyte plasma and mitochondrial membranes, representing about 2% of the total linoleate residues in the membranes . Most of these oxidized linoleate residues are esterified to membrane lipids , which may impact the bioavailability of 9-OxoODE.
Result of Action
The activation of PPARγ by 9-OxoODE can lead to various molecular and cellular effects. For instance, it has been shown to induce apoptosis in human ovarian cancer cells via the mitochondrial regulation pathway . This involves the dissipation of mitochondrial membrane potential, release of cytochrome c from mitochondria to cytosol, down-regulation of Bcl-2, and up-regulation of Bax levels .
Action Environment
The action, efficacy, and stability of 9-OxoODE can be influenced by various environmental factors. For example, conditions of oxidative stress may increase the formation of 9-OxoODE . .
properties
IUPAC Name |
(10E,12Z)-9-oxooctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZSWWYKKLTDHU-ZJHFMPGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9-OxoODE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004669 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
54232-59-6 | |
| Record name | 9-Oxo-10E,12Z-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54232-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



